7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10979410
InChI: InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(8-7-13(10)18)23-9-14-15(20)5-4-6-16(14)21/h4-8H,9H2,1-3H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C
Molecular Formula: C19H16ClFO3
Molecular Weight: 346.8 g/mol

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC10979410

Molecular Formula: C19H16ClFO3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one -

Specification

Molecular Formula C19H16ClFO3
Molecular Weight 346.8 g/mol
IUPAC Name 7-[(2-chloro-6-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Standard InChI InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(8-7-13(10)18)23-9-14-15(20)5-4-6-16(14)21/h4-8H,9H2,1-3H3
Standard InChI Key FZPMHGWPTWNTPZ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C

Introduction

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure, which is substituted with a 2-chloro-6-fluorobenzyl group at the 7-position and methyl groups at the 3, 4, and 8 positions. Chromen-2-one derivatives are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry and pharmacology.

Synthesis and Chemical Transformations

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves several steps, including the formation of the chromenone core followed by the introduction of the chloro-fluorobenzyl ether group. Specific synthetic routes may vary based on the starting materials and desired purity levels. This compound can undergo various chemical transformations, which are influenced by its functional groups and the conditions under which the reactions are performed.

Biological Activities and Potential Applications

Research indicates that compounds similar to 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exhibit a range of biological activities, including potential therapeutic effects. These interactions may involve binding affinities with specific enzymes or receptors, which can be evaluated through various biochemical assays. The unique structural features of this compound, such as the chloro-fluorobenzyl ether group, contribute to its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Properties
7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-oneDifferent fluorine position on the benzyl groupDifferent biological activity profiles
6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-oneVariation in halogen and methyl groupsDistinct biological profiles due to structural differences
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetateContains an ethyl instead of methyl groupVariations in solubility and reactivity

These comparisons highlight the uniqueness of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one regarding its specific functional groups and resulting chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator